N,N'-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride
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Overview
Description
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride is a complex organic compound with a unique structure that includes disulfide linkages and xylyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride typically involves the reaction of 4-(2,5-dimethylphenoxy)butylamine with dithiodiethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium methoxide and methanol, which facilitate the reaction by providing the necessary environment for the disulfide linkages to form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The xylyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and disulfide bond formation.
Mechanism of Action
The mechanism of action of N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride involves its ability to interact with disulfide bonds in proteins and other biomolecules. The compound can modulate the redox state of these bonds, thereby affecting the structure and function of the target molecules. This interaction is crucial in pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: A compound with similar disulfide linkages but different aromatic substituents.
N,N’-Ethylene bridged 1,2,4-1H-triazole fused ring compounds: These compounds also feature disulfide linkages and are used in various applications.
Uniqueness
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride is unique due to its specific combination of xylyloxy groups and disulfide linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
38920-78-4 |
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Molecular Formula |
C28H46Cl2N2O2S2 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
4-(2,5-dimethylphenoxy)butyl-[2-[2-[4-(2,5-dimethylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H44N2O2S2.2ClH/c1-23-9-11-25(3)27(21-23)31-17-7-5-13-29-15-19-33-34-20-16-30-14-6-8-18-32-28-22-24(2)10-12-26(28)4;;/h9-12,21-22,29-30H,5-8,13-20H2,1-4H3;2*1H |
InChI Key |
GPOFMBIKPSQYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=C(C=CC(=C2)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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